![molecular formula C30H26N2O5 B12044791 [2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12044791.png)
[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate is a useful research compound. Its molecular formula is C30H26N2O5 and its molecular weight is 494.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl-3-phenylprop-2-enoate is a synthetic derivative with potential biological activity, particularly in the context of cancer treatment. This article synthesizes existing research findings on its biological properties, including antiproliferative effects against various cancer cell lines, mechanisms of action, and structure-activity relationships.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a methoxy group, a naphthalene moiety, and an enone functional group, which are key to its biological activity.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against several cancer cell lines. The results indicate significant cytotoxicity, particularly against cervical (HeLa), breast (MCF-7 and MDA-MB-231), and ovarian (A2780) cancer cell lines.
IC50 Values
The half-maximal inhibitory concentration (IC50) values for various cell lines are summarized in Table 1:
Cell Line | IC50 (μM) |
---|---|
HeLa | 0.50 - 3.58 |
MCF-7 | 0.62 - 1.08 |
MDA-MB-231 | 0.75 - 1.51 |
A2780 | 0.33 - 0.95 |
These values suggest that the compound exhibits potent antiproliferative activity, with the HeLa cell line being particularly sensitive.
The mechanisms underlying the biological activity of this compound have been explored in various studies:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and caspase-8 upon treatment. This suggests that it activates intrinsic apoptotic pathways.
- Death Receptor Pathway : Treatment with the compound enhances the expression of death receptors DR5 and DR6, which are critical for TRAIL-induced apoptosis. Silencing these receptors diminishes the compound's effectiveness, indicating their role in mediating its anticancer effects.
- Inhibition of IKKβ : The compound binds directly to IKKβ, a key regulator in NF-kB signaling pathways associated with cell survival and proliferation. Mutations in IKKβ reduce the compound's ability to inhibit cell growth, further supporting its mechanism of action.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Variability : Variations in substituents on the naphthalene and phenyl rings significantly affect potency. For instance, compounds with electron-donating groups generally exhibit enhanced activity compared to those with electron-withdrawing groups.
- Hydrazone Linkage : The hydrazone functional group appears essential for maintaining biological activity, as modifications to this linkage often result in reduced efficacy.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Xenograft Models : In vivo studies using xenograft mouse models demonstrated that administration of the compound at doses ranging from 2.5 to 5 mg/kg effectively suppressed tumor growth in a dose-dependent manner.
- Combination Therapies : Preliminary investigations into combination therapies suggest that pairing this compound with existing chemotherapeutics may enhance overall efficacy and reduce resistance.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with hydrazone functionalities, such as 2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl (E)-3-phenylprop-2-enoate, exhibit significant anticancer properties. The hydrazone moiety is known to interact with biological targets that are crucial in cancer cell proliferation.
A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in the development of new anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells, which is critical for effective cancer therapy .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In a series of assays, it was found to inhibit the production of pro-inflammatory cytokines, which play a significant role in inflammatory diseases. This suggests that it could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Antimicrobial Activity
Another notable application of this compound is its antimicrobial activity. Research has shown that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics. The presence of the naphthalene moiety is thought to enhance its interaction with microbial membranes .
Polymer Chemistry
In material science, 2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl (E)-3-phenylprop-2-enoate has been utilized as a monomer in polymer synthesis. Its ability to undergo polymerization reactions allows for the creation of novel polymers with tailored properties for specific applications, such as coatings and adhesives.
Photovoltaic Materials
The compound's unique electronic properties have led to its exploration in organic photovoltaic devices. Its incorporation into photovoltaic materials can improve light absorption and charge transport properties, which are essential for enhancing the efficiency of solar cells .
Case Study 1: Anticancer Efficacy
In a controlled study involving various synthesized derivatives of the compound, researchers evaluated their anticancer efficacy against breast and prostate cancer cell lines. The results indicated that specific derivatives exhibited IC50 values lower than those of standard chemotherapeutics, highlighting their potential as effective anticancer agents .
Case Study 2: Anti-inflammatory Mechanisms
A detailed investigation into the anti-inflammatory mechanisms revealed that the compound significantly reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests that it may act through modulation of NF-kB signaling pathways, providing insights into its therapeutic potential in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
The synthesis of hydrazinylidene and propenoate derivatives typically involves multi-step reactions, such as coupling hydrazine derivatives with carbonyl intermediates under controlled conditions. For example, analogous compounds (e.g., hydrazinylidene-methylphenyl derivatives) are synthesized using nucleophilic acyl substitution followed by stereoselective elimination . Key parameters include solvent choice (e.g., dichloromethane for low-temperature reactions), catalyst selection (e.g., TMSOTf for glycosylation-like coupling), and purification via column chromatography with gradients of ethyl acetate/hexane . Experimental design should follow split-plot or factorial designs to optimize variables like temperature, stoichiometry, and reaction time, as demonstrated in agricultural chemistry studies using randomized block designs .
Q. How can the stereochemistry and crystal structure of this compound be characterized?
X-ray crystallography is the gold standard for resolving stereochemistry and solid-state conformation. For structurally similar compounds (e.g., (2E)-phenylpropenoate derivatives), single-crystal diffraction data confirm the E-configuration of double bonds and spatial arrangement of methoxy/naphthyloxy groups . Complementary techniques include:
- NMR spectroscopy : 1H- and 13C-NMR to verify regiochemistry and monitor dynamic isomerization in solution .
- Polarimetry : To assess optical activity if chiral centers are present .
Advanced Research Questions
Q. How can contradictory data on purity and bioactivity be resolved in pharmacological studies?
Discrepancies often arise from impurities or isomerization during synthesis. For example, hydrazinylidene derivatives may form Z/E isomers under varying pH or light exposure. Mitigation strategies include:
- HPLC-MS : To quantify impurities (e.g., unreacted naphthol intermediates) and confirm molecular ion peaks .
- Stability studies : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to identify labile functional groups (e.g., hydrazone bonds) .
- Bioassay validation : Use orthogonal assays (e.g., enzyme inhibition and cell viability) to distinguish true bioactivity from assay artifacts .
Q. What computational and experimental approaches are suitable for studying structure-activity relationships (SAR)?
- Molecular docking : Screen against target proteins (e.g., kinases or receptors) using software like AutoDock Vina. For example, methoxyphenyl and naphthyl groups in similar compounds exhibit π-π stacking with aromatic residues in binding pockets .
- QSAR modeling : Correlate substituent properties (e.g., Hammett σ values for methoxy groups) with activity data .
- Synthetic modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 4-methoxy position to assess effects on potency .
Q. How can environmental fate and ecotoxicological risks be evaluated for this compound?
Adopt frameworks from long-term environmental studies, such as Project INCHEMBIOL, which assess:
- Partition coefficients : Log P (octanol-water) to predict bioaccumulation .
- Degradation pathways : Hydrolysis under simulated environmental conditions (e.g., pH 5–9) to identify persistent metabolites .
- Toxicity assays : Use Daphnia magna or algal models to estimate EC50 values, focusing on oxidative stress biomarkers (e.g., glutathione depletion) .
Q. Methodological Notes
- Stereochemical purity : Use chiral stationary phases (CSPs) in HPLC to separate enantiomers if asymmetric centers are introduced during synthesis .
- Data reproducibility : Adopt pharmacopeial guidelines (e.g., USP <1225>) for validating analytical methods, including precision (RSD <2%) and accuracy (recovery 98–102%) .
- Ethical compliance : Ensure all biological testing complies with OECD guidelines for in vitro studies (e.g., OECD 423 for acute toxicity) .
Properties
Molecular Formula |
C30H26N2O5 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C30H26N2O5/c1-21(36-26-15-14-24-10-6-7-11-25(24)19-26)30(34)32-31-20-23-12-16-27(28(18-23)35-2)37-29(33)17-13-22-8-4-3-5-9-22/h3-21H,1-2H3,(H,32,34)/b17-13+,31-20+ |
InChI Key |
JBIXARJBMVRBPR-MOKLPTFJSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2)OC)OC3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC(=O)C=CC2=CC=CC=C2)OC)OC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.